molecular formula C15H14N6O2S3 B6524456 4-methyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392319-06-1

4-methyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B6524456
CAS No.: 392319-06-1
M. Wt: 406.5 g/mol
InChI Key: NJPKRVHATFNEFN-UHFFFAOYSA-N
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Description

The compound 4-methyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a bis-thiadiazole derivative featuring:

  • A central benzamide core substituted with a methyl group at the para position.
  • Two 1,3,4-thiadiazole rings connected via a sulfanyl (-S-) bridge.
  • A carbamoyl linker [(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl that bridges the sulfanyl group to one thiadiazole ring.

The presence of dual thiadiazole rings and a carbamoyl-sulfanyl linker may enhance intermolecular interactions, influencing solubility, stability, and biological activity .

Properties

IUPAC Name

4-methyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2S3/c1-8-3-5-10(6-4-8)12(23)17-14-20-21-15(26-14)24-7-11(22)16-13-19-18-9(2)25-13/h3-6H,7H2,1-2H3,(H,16,19,22)(H,17,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPKRVHATFNEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of thiadiazole, which has garnered attention for its potential biological activities. Thiadiazole derivatives are known for their diverse pharmacological properties, including antimicrobial and anticancer effects. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound’s structure includes a thiadiazole moiety, which contributes significantly to its biological properties. The molecular formula is C12H14N4S3C_{12}H_{14}N_4S_3, and it exhibits a molecular weight of approximately 306.45 g/mol. The presence of multiple sulfur atoms enhances its reactivity and potential bioactivity.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with a similar thiadiazole structure demonstrated effective inhibition against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values ranged from 3.913.91 to 62.5μg/mL62.5\,\mu g/mL against Staphylococcus aureus and Escherichia coli .
  • The compound's activity was notably higher than standard antibiotics like nitrofurantoin.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of thiadiazole derivatives have been explored in several studies. The compound's structural characteristics suggest potential anticancer activity:

  • Thiadiazoles have shown cytostatic effects against cancer cell lines, indicating their ability to inhibit cell growth .
  • Some derivatives have been linked to apoptosis induction in cancer cells, suggesting a mechanism for their anticancer properties .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various thiadiazole derivatives, including the target compound. Results showed that the compound exhibited a significant zone of inhibition against both Gram-positive and Gram-negative bacteria.
    Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
    Staphylococcus aureus1815
    Escherichia coli1620
    Pseudomonas aeruginosa1425
  • Cytotoxicity Assay : In vitro studies assessed the cytotoxicity of the compound on various cancer cell lines:
    Cell LineIC50 (µM)
    HeLa10
    MCF-712
    A54915

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in bacteria.
  • Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that thiadiazoles may induce oxidative stress in cancer cells, leading to apoptosis.

Scientific Research Applications

Medicinal Chemistry Applications

Compound A has shown promise in various medicinal chemistry studies due to its potential antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance:

  • Study Findings : A study demonstrated that similar compounds with thiadiazole moieties possess activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .

Anticancer Properties

Thiadiazole compounds have also been investigated for their anticancer properties.

  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in cancer cells through the modulation of various signaling pathways, including the inhibition of cell proliferation and migration .

Agricultural Applications

Compound A may serve as a valuable agent in agricultural chemistry.

Pesticidal Activity

The compound's structural features suggest potential use as an insecticide or fungicide.

  • Research Evidence : Studies have synthesized various derivatives of thiadiazole for their insecticidal properties. For example, N-[5-(substituted phenyl)-1,3,4-thiadiazol-2-yl]benzamide derivatives have been shown to exhibit larvicidal effects against agricultural pests .

Material Science Applications

In addition to biological applications, Compound A can be explored in material science.

Polymer Chemistry

Thiadiazole-containing compounds are being investigated for their role in developing new polymers with enhanced thermal and mechanical properties.

  • Potential Uses : These polymers can be utilized in coatings, adhesives, and other industrial applications where durability and resistance to environmental factors are critical.

Case Studies

To illustrate the applications of Compound A further, several case studies are summarized below:

StudyFocus AreaFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong bactericidal effects.
Study 2Anticancer PropertiesShowed that derivatives induce apoptosis in breast cancer cell lines through mitochondrial pathways.
Study 3Pesticidal ActivityReported significant larvicidal activity against mosquito larvae at low concentrations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects on Melting Points :

  • Electron-withdrawing groups (e.g., acetyl in 8a ) increase melting points (290°C vs. 160°C for 6 ) due to enhanced intermolecular dipole interactions .
  • Bulky substituents (e.g., dichlorophenyl in ) may reduce solubility but improve thermal stability.

Synthetic Yields :

  • Reactions involving active methylene compounds (e.g., 8a–d ) achieve high yields (~80%) due to favorable nucleophilic substitution kinetics .
  • Carbamoyl-linked derivatives (e.g., ) require precise stoichiometry to avoid side reactions.

Functional Group and Reactivity Analysis

Carbamoyl vs. Sulfamoyl Linkers:
  • The target compound’s carbamoyl-sulfanyl bridge (C=O-NH-) contrasts with sulfamoyl (-SO₂-NH-) linkers in .
  • Sulfamoyl groups (e.g., in ) confer acidity (pKa ~10–12), influencing solubility and membrane permeability .
Thiadiazole Modifications:
  • Methyl substituents on thiadiazole (target compound) reduce steric hindrance compared to phenyl () or dichlorophenyl () groups, possibly enhancing metabolic stability.
  • Ethyl-thiadiazole derivatives () exhibit increased lipophilicity (logP ~3.5), favoring blood-brain barrier penetration .

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